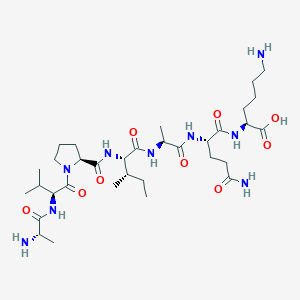

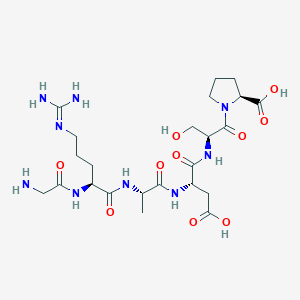

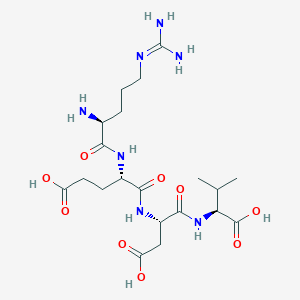

Gly-Arg-Ala-Asp-Ser-Pro

説明

GRADSP is an integrin non-binding peptide . It has been used as a negative control in studies with integrin-blocking peptides such as RGDS (Arg-Gly-Asp-Ser) and GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro) . It has been used to observe the role of the Arg-Gly-Asp (RGD)-binding integrins in Gal-3-mediated cell adhesion . It has also been used as a control peptide to block the RGD-dependent integrins/integrin signaling .

Physical And Chemical Properties Analysis

GRADSP is a lyophilized powder . It should be stored at -20°C and protected from light . The peptide content is at least 65% .

科学的研究の応用

Comprehensive Analysis of GRADSP (H-Gly-Arg-Ala-Asp-Ser-Pro-OH) Applications:

Negative Control for RGD-Binding Integrins Studies

GRADSP serves as a negative control to observe the role of Arg-Gly-Asp (RGD)-binding integrins in cell adhesion processes, particularly in studies related to Gal-3-mediated cell adhesion . It helps researchers understand the specific interactions and signaling pathways involved in integrin-mediated adhesion .

Control Peptide for RGD-Dependent Integrin Signaling

This compound is used as a control peptide to block the signaling of RGD-dependent integrins. This application is crucial for experiments aiming to dissect the signaling pathways and molecular mechanisms that integrins participate in during cellular processes .

Inactive Control for Fibronectin Inhibitors

GRADSP acts as an inactive control peptide for other fibronectin inhibitors, providing a baseline against which the activity of these inhibitors can be measured. This is important for research into fibronectin’s role in various biological processes and diseases .

Integrin Non-Binding Peptide for Control Studies

As an integrin non-binding peptide, GRADSP may be used as a negative control in studies involving integrin-blocking peptides such as Arg-Gly-Asp-Ser (RGDS) and Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) , allowing for the assessment of the specificity and efficacy of these blocking agents .

Nanosystems for Diagnosing and Managing Sepsis

Peptides like GRADSP offer significant capabilities as targeting moieties and nanocarriers to augment the effectiveness of antisepsis agents. Future research can potentiate the applications of peptides for the diagnosis and treatment of sepsis, highlighting GRADSP’s potential role in medical nanotechnology .

Stabilization of Long-Term Potentiation in Neurological Studies

GRADSP may be involved in neurological studies, particularly concerning the stabilization of long-term potentiation (LTP) in hippocampal slices. It can be used to test the effects on LTP stabilization when blocking extracellular interactions of adhesion receptors belonging to a subclass of the integrin family .

作用機序

Target of Action

The primary target of the compound Gly-Arg-Ala-Asp-Ser-Pro, also known as H-Gly-Arg-Ala-Asp-Ser-Pro-OH, is the Arg-Gly-Asp (RGD)-binding integrins . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signaling, and cell migration .

Mode of Action

Gly-Arg-Ala-Asp-Ser-Pro interacts with its targets by acting as a negative control peptide . It has been used to observe the role of the RGD-binding integrins in cell adhesion mediated by Gal-3 . It also serves as a control peptide to block the RGD-dependent integrins/integrin signaling .

Biochemical Pathways

The compound’s interaction with RGD-binding integrins affects the cell adhesion pathways . By blocking these integrins, it can influence the adhesion of cells to the ECM, which is a critical process in tissue repair, immune response, and development .

Result of Action

The primary result of the action of Gly-Arg-Ala-Asp-Ser-Pro is the inhibition of cell adhesion . By blocking the RGD-binding integrins, it prevents cells from adhering to the ECM. This can have various effects depending on the context, such as influencing tissue repair processes or immune responses .

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJRGURCDKCPCI-YTFOTSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gly-Arg-Ala-Asp-Ser-Pro | |

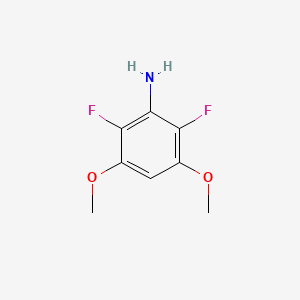

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Gly-Arg-Ala-Asp-Ser-Pro differ from the Arg-Gly-Asp-Ser (RGDS) peptide, and why is this difference significant in research?

A1: Gly-Arg-Ala-Asp-Ser-Pro serves as a negative control peptide in experiments studying the effects of Arg-Gly-Asp-Ser (RGDS). The crucial distinction lies in the substitution of Glycine (Gly) for Arginine (Arg) in the second position of the peptide sequence. RGDS, containing the cell adhesion motif Arg-Gly-Asp, actively binds to integrins, a family of cell surface receptors that mediate cell attachment to the extracellular matrix. [, , , ] This binding triggers various downstream cellular responses, including adhesion, migration, and proliferation.

Q2: Can you provide specific examples from the research papers where Gly-Arg-Ala-Asp-Ser-Pro was used as a control, and what did these studies reveal?

A2: Certainly. In a study investigating the role of integrins in airway smooth muscle remodeling in asthma, researchers used Gly-Arg-Ala-Asp-Ser-Pro as a control for the RGDS peptide. [] They found that RGDS effectively attenuated allergen-induced airway smooth muscle hyperplasia and hypercontractility, while Gly-Arg-Ala-Asp-Ser-Pro showed no effect. This result confirmed that the observed effects were specific to the integrin-binding capacity of the RGDS peptide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)